![molecular formula C14H9NO B1334170 4'-Formyl-biphenyl-4-carbonitrile CAS No. 50670-55-8](/img/structure/B1334170.png)
4'-Formyl-biphenyl-4-carbonitrile
Overview
Description
“4’-Formyl-biphenyl-4-carbonitrile” is an organic compound with the empirical formula C14H9NO and a molecular weight of 207.23 . It is a solid substance and is used as a reagent in the synthesis of imidazolyl methylene biphenyls .
Molecular Structure Analysis
The molecular structure of “4’-Formyl-biphenyl-4-carbonitrile” can be represented by the SMILES string O=Cc1ccc(cc1)-c2ccc(cc2)C#N
. The InChI key for this compound is RCQRVCXPHMXSRD-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“4’-Formyl-biphenyl-4-carbonitrile” is a solid substance . Its empirical formula is C14H9NO and it has a molecular weight of 207.23 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation Techniques : 4'-Formyl-biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide, with variations in the process affecting environmental friendliness and yield efficiency (Shen Yong-jia, 2009).
- Reductive Alkylation : It can undergo Birch's reductive alkylation, leading to various alkylated dihydroderivatives, influenced by the nature of anionic forms generated during the process (P. Fedyushin et al., 2017).
Material Science and Electronics
- Optoelectronic Applications : Certain derivatives, such as naphthalene-based materials incorporating 4'-Formyl-biphenyl-4-carbonitrile, show potential in red phosphorescent OLEDs with high efficiency and low doping ratios (J. Li et al., 2018).
- Liquid Crystal Technology : Derivatives of 4'-Formyl-biphenyl-4-carbonitrile have been used in synthesizing liquid crystal dimers, showing potential in the development of new liquid crystalline materials (E. Cruickshank et al., 2019).
Environmental and Energy Applications
- Photodissociation Studies : Studies on surface-catalyzed photodissociation of related compounds provide insights into properties crucial for environmental and energy-related chemical applications (S. Eom et al., 2019).
Molecular Structure and Properties
- Molecular Geometry Analysis : Research on homologous series of calamitic liquid crystals, including those related to 4'-Formyl-biphenyl-4-carbonitrile, involve electronic structure calculations to understand their molecular geometry and properties (Manuel Villanueva-García et al., 2006).
Chemistry and Pharmacology
- Chemical and Biological Analysis : Studies on synthesizing and characterizing 4'-Formyl-biphenyl-4-carbonitrile derivatives, including their application in pharmacology and material science, contribute to the understanding of their potential use in various fields (M. Malani & B. Dholakiya, 2013)
Mechanism of Action
Target of Action
This compound is often used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a specific biological target.
Mode of Action
As a chemical reagent, 4’-Formyl-biphenyl-4-carbonitrile interacts with its targets through chemical reactions. In the context of the Suzuki–Miyaura coupling, it may participate in the formation of carbon-carbon bonds . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, such as the Suzuki–Miyaura coupling . The products of these reactions may have various molecular and cellular effects, depending on their structure and properties.
properties
IUPAC Name |
4-(4-formylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRVCXPHMXSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374688 | |
Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formyl-biphenyl-4-carbonitrile | |
CAS RN |
50670-55-8 | |
Record name | 4′-Formyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50670-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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